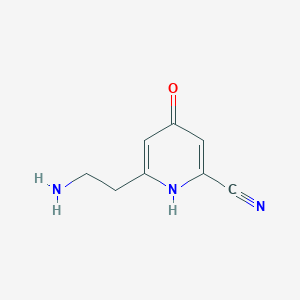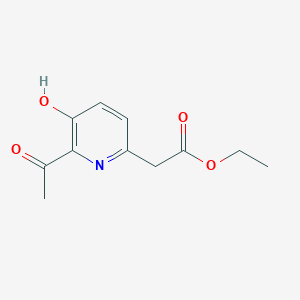
1-(6-Iodo-4-nitropyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Iodo-4-nitropyridin-2-YL)ethanone is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an iodo group at the 6th position and a nitro group at the 4th position on the pyridine ring, with an ethanone group attached to the 2nd position
Méthodes De Préparation
The synthesis of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be achieved through several synthetic routes One common method involves the nitration of pyridine derivatives followed by iodinationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-(6-Iodo-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. .
Applications De Recherche Scientifique
1-(6-Iodo-4-nitropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and iodo groups with biological molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be compared with other nitropyridine derivatives such as 1-(3-Nitropyridin-4-yl)ethanone. While both compounds share the nitropyridine core, the presence of the iodo group in this compound provides unique reactivity and potential applications. Similar compounds include:
- 1-(3-Nitropyridin-4-yl)ethanone
- 1-(2-Nitropyridin-4-yl)ethanone
- 1-(3-Nitropyridin-2-YL)ethanone .
Propriétés
Formule moléculaire |
C7H5IN2O3 |
|---|---|
Poids moléculaire |
292.03 g/mol |
Nom IUPAC |
1-(6-iodo-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5IN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
Clé InChI |
NLGZSIVEFQCEEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















